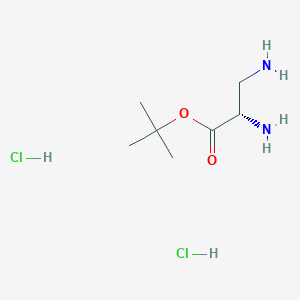

Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves multiple steps and starting materials. For instance, one paper describes the synthesis of a tert-butyl compound from 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol . Another paper details the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods involve the use of tert-butyl groups and could be relevant to the synthesis of "Tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride".

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl compounds. For example, the crystal structure of a tert-butyl compound was determined to be in an orthorhombic space group with specific cell dimensions . Another compound crystallizes in the monoclinic space group P21/c, with intramolecular hydrogen bonds stabilizing the structure . These findings suggest that tert-butyl compounds can form stable crystalline structures with specific intramolecular interactions.

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions. For instance, tert-butylpentafluorophenylmethylchlorosilane is used to form hydrolytically stable alkylsilyl derivatives . N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines . These reactions demonstrate the versatility of tert-butyl compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. The stability of these compounds can vary, as seen with the hydrolytic stability of tert-butylpentafluorophenylmethylchlorosilane derivatives . Spectroscopic methods such as FTIR, 1H, and 13C NMR are used to characterize tert-butyl compounds . These techniques provide information on the electronic structure and optical properties of the compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Biosynthesis and Synthetic Applications

The biosynthesis of tert-butyl derivatives for pharmaceutical intermediates is highlighted in studies focused on the enzymatic activities for synthesizing key intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a precursor for statins, demonstrating the utility of microbial carbonyl reductases in organic solvent media for high yield and enantioselective synthesis (Liu et al., 2018). Directed evolution of these enzymes further enhances their synthetic applications, showcasing the potential for efficient and green chemistry processes in drug synthesis (Liu et al., 2017).

Catalytic Asymmetric Synthesis

Research into catalytic processes for creating enantioenriched tert-butyl esters underscores the importance of tert-butyl derivatives in constructing chiral building blocks for organic synthesis. These methodologies offer routes to compounds with high enantioselectivities, useful for the synthesis of bioactive molecules and pharmaceuticals (Paquin et al., 2005).

Material Science Applications

Polymer Science

The manipulation of polymer properties through the introduction and subsequent removal of tert-butyl groups demonstrates the role of tert-butyl derivatives in materials science. For instance, studies on the tert-butoxycarbonyl (t-BOC) protected polyimides illustrate how the controlled removal of t-BOC groups can fine-tune the physical and gas transport properties of polymers, providing insights into the design of materials with specific functionalities (Lin et al., 2020).

Environmental and Analytical Chemistry

Biocide Degradation Studies

The degradation of antifouling agents and their environmental impact involves tert-butyl derivatives. Research into the degradation products of such compounds in marine sediments demonstrates the role of analytical chemistry in monitoring and understanding the fate of chemical compounds in the environment, highlighting the necessity for sensitive and selective detection methods (Gatidou et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-7(2,3)11-6(10)5(9)4-8;;/h5H,4,8-9H2,1-3H3;2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJLNVREOWBRNO-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 145913575 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)